(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol
CAS No.:
Cat. No.: VC17899365
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O5 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (3aS,4S,7R,7aS)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
| Standard InChI | InChI=1S/C9H16O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7+,8+/m1/s1 |
| Standard InChI Key | YJRSYLLAIOOPEJ-KVPKETBZSA-N |
| Isomeric SMILES | CC1(O[C@H]2[C@@H](CO[C@@H]([C@H]2O1)OC)O)C |
| Canonical SMILES | CC1(OC2C(COC(C2O1)OC)O)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (3aS,4S,7R,7aS)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH- dioxolo[4,5-c]pyran-7-ol, delineates a bicyclic framework comprising a tetrahydrofuran ring fused to a dioxole moiety. Key structural features include:
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Fused Ring System: A dioxolo[4,5-c]pyran scaffold with methoxy (–OCH₃) and hydroxyl (–OH) groups at positions 4 and 7, respectively.
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Stereochemistry: Absolute configurations at positions 3a, 4, 7, and 7a are defined as (3aS,4S,7R,7aS), critical for molecular interactions.
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Protective Groups: The 2,2-dimethyl substituents on the dioxole ring enhance stability against hydrolysis.
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of this compound involves stereoselective strategies to control the four chiral centers:
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Carbohydrate Precursors: D-Mannose or D-galactose derivatives serve as starting materials due to their inherent stereochemical complexity .
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Protective Group Strategy: Sequential silylation (e.g., tert-butyldimethylsilyl) and methoxylation are employed to direct regioselectivity .
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Cyclization: Acid-catalyzed cyclization forms the dioxolane ring, while Grignard reactions introduce methyl groups.
Table 2: Comparative Synthetic Routes for Related Dioxolane Derivatives
| Compound | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| (3aS,4R,7R,7aS)-4-Methoxy analog | Silylation → Methoxylation → Cyclization | 62 | |
| Triisopropylsilyl-protected derivative | Silyl ether formation → Ring closure | 55 |
Challenges in Stereocontrol
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Epimerization Risk: Basic conditions during methoxylation may invert configurations at C7.
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Purification: Diastereomeric separation requires chiral HPLC or recrystallization .
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| (3aS,4S,7S,7aR)-Dimethyl dioxolane | 12 µM (Antiproliferative) | HeLa cells |
| Triisopropylsilyl-protected analog | Inactive | N/A |
Applications in Chemical Research
Chiral Building Blocks
The compound’s rigid bicyclic framework makes it valuable for synthesizing:
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Peptide Mimetics: Incorporation into β-amino acids for conformational restriction .
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Natural Product Synthesis: Intermediate in terpene and alkaloid pathways .
Material Science
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Polymer Additives: Dioxolane moieties improve thermal stability in polyesters.
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